8-羟基补骨脂素 5-O-葡萄糖苷

描述

Synthesis Analysis

The synthesis of compounds similar to 8-Hydroxybergaptol 5-O-glucoside often involves complex organic reactions. For example, the synthesis of 8,10-di-O-methylbergenin, a related compound, demonstrates key elements such as stereoselective installation of a beta-C-aryl linkage, palladium(0)-catalyzed aryl carbonylation, and regioselective lactonization reaction (Herzner, Palmacci, & Seeberger, 2002). These steps highlight the complexity and precision required in synthesizing such molecules, which likely applies to the synthesis of 8-Hydroxybergaptol 5-O-glucoside as well.

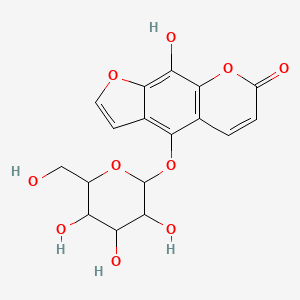

Molecular Structure Analysis

The molecular structure of glucosides like 8-Hydroxybergaptol 5-O-glucoside is critical for their biological function and chemical reactivity. The presence of the hydroxy group and the glucoside moiety plays a significant role in the compound's solubility, stability, and interaction with biological molecules. Studies on similar compounds, such as the glucosylation of hydroxycinnamic acids, provide insights into how structural features influence the properties of these molecules (Galland et al., 2007).

Chemical Reactions and Properties

The chemical properties of 8-Hydroxybergaptol 5-O-glucoside are influenced by its functional groups. The hydroxy and glucoside groups can undergo various chemical reactions, including esterification, glycosylation, and oxidation. These reactions can alter the compound's chemical behavior and its biological activity. For instance, the synthesis and characterization of clioquinol glucoconjugate, a similar compound, demonstrate the potential for forming molecular complexes and exhibiting biological activities such as antibacterial and anticancer activities (Oliveri et al., 2012).

Physical Properties Analysis

The physical properties of 8-Hydroxybergaptol 5-O-glucoside, such as solubility, melting point, and boiling point, are determined by its molecular structure. The glucoside moiety, in particular, affects the solubility in water and other solvents, which is crucial for its application in various fields. Research on similar glucoside compounds indicates that modifications to the glucoside structure can significantly alter these physical properties, enhancing their applicability (Chang et al., 2019).

Chemical Properties Analysis

The chemical properties of 8-Hydroxybergaptol 5-O-glucoside, including reactivity and stability, are influenced by its functional groups. The compound's ability to participate in chemical reactions, such as hydrolysis, oxidation, and reduction, is essential for understanding its behavior in biological systems and its potential applications. Studies on the enzymatic hydrolysis and synthesis of related glucoside compounds provide valuable insights into these properties (Vaughn & Berhow, 2004).

科学研究应用

抑制血小板聚集

8-羟基补骨脂素 5-O-葡萄糖苷作为香豆素葡萄糖苷家族的一部分,已在欧防风的根中发现。这些化合物已显示出对由各种试剂诱导的兔血小板聚集的抑制作用,显示出从弱到中等的活性(Xiao 等人,2005)(Xiao 等人,2005)。

癌症治疗应用

对糖基化铜 (II) 离子载体的研究(包括 8-羟基喹啉的衍生物)突出了它们在癌症治疗中的潜力。这些化合物在 Cu(2+) 存在下对肿瘤细胞表现出药理学相关的抗增殖活性,表明它们可用作靶向癌症治疗中由 β-葡萄糖苷酶激活的前药(Oliveri 等人,2013)(Oliveri 等人,2013)。

稳定性和溶解度提高的工业应用

Chang 等人 (2019) 对 8-羟基大豆异黄酮(一种与 8-羟基补骨脂素 5-O-葡萄糖苷在结构上相关的化合物)的研究表明,其葡萄糖基化可以显着提高水溶性和碱性稳定性。这表明类似的葡萄糖基化化合物在提高稳定性和溶解度方面具有潜在的工业应用(Chang 等人,2019)。

安全和危害

As a natural compound, 8-Hydroxybergaptol 5-O-glucoside is generally considered safe. However, further toxicological studies are needed to assess any potential hazards.

未来方向

Research on 8-Hydroxybergaptol 5-O-glucoside should explore:

- Biological Activities : Investigate its potential health benefits, such as antioxidant, anti-inflammatory, or anticancer properties.

- Pharmacokinetics : Understand its absorption, distribution, metabolism, and excretion in vivo.

- Structure-Activity Relationships : Explore modifications for improved bioactivity.

- Clinical Applications : Evaluate its therapeutic potential in various diseases.

属性

IUPAC Name |

9-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyfuro[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O10/c18-5-8-10(20)11(21)12(22)17(25-8)27-14-6-1-2-9(19)26-16(6)13(23)15-7(14)3-4-24-15/h1-4,8,10-12,17-18,20-23H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZLNHCJQIHSOJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC2=C1C(=C3C=COC3=C2O)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Hydroxybergaptol 5-O-glucoside | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。